1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea
Description
The compound 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea features a thiazolo[5,4-c]azepine core fused with a phenethylurea moiety. The thiazoloazepine ring system is a seven-membered heterocycle containing sulfur and nitrogen atoms, while the phenethylurea group introduces hydrogen-bonding capabilities via its urea functionality.
Synthetic routes for analogous urea derivatives often involve coupling reactions between amines and isocyanates or thioureas under mild conditions . For example, the synthesis of phenethylurea derivatives in employs sonication and lyophilization, highlighting methodologies that could be adapted for this compound .
Properties
IUPAC Name |
1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14-13-12(7-4-9-17-14)19-16(23-13)20-15(22)18-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLCNZEEUFCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.
Azepine Ring Formation: The thiazole intermediate is then subjected to further cyclization to form the azepine ring. This step often requires the use of strong acids or bases to facilitate the ring closure.
Urea Derivative Formation: The final step involves the introduction of the phenethylurea moiety. This can be accomplished by reacting the thiazoloazepine intermediate with phenethyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenethylurea moiety, where nucleophiles such as amines or thiols can replace the urea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Heterocyclic Core: The thiazoloazepine ring distinguishes the target compound from quinazolinones () and pyrazolo derivatives (). Its puckered conformation, analyzed via methods like Cremer-Pople coordinates (), may influence binding specificity compared to planar heterocycles .
- Such groups often enhance solubility and target engagement, as seen in TLR agonists () .
- Biological Activity: While the target compound’s activity is uncharacterized in the evidence, its structural parallels to quinazolinone ureas (anticancer) and TLR agonists (immunomodulatory) suggest plausible therapeutic avenues .
Hydrogen-Bonding and Molecular Interactions
The urea group’s NH donors and carbonyl acceptor participate in intermolecular hydrogen bonds, a feature critical for crystal packing () and target binding.
Pharmacological Potential
- Anticancer Activity: Quinazolinone ureas () inhibit cancer cell proliferation via kinase modulation, suggesting the target compound could exploit similar pathways .
- TLR Agonism: ’s pyrazoloquinoline derivatives activate TLR7/8, hinting that the thiazoloazepine core might be engineered for immunotherapeutic applications .
- Anticoagulant Profile : While structurally distinct, apixaban () demonstrates the therapeutic viability of complex heterocycles, guiding future studies on the target compound’s pharmacokinetics .
Biological Activity
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 330.4 g/mol
- CAS Number : 1797641-30-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been shown to influence the serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response pathways. The inhibition or modulation of Chk1 can lead to altered cell cycle progression and enhanced sensitivity to DNA-damaging agents .
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds within the thiazoloazepine family may exhibit antitumor properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotection in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Studies :
-
Mechanistic Insights :
- The compound's interaction with Chk1 suggests it may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to DNA damage. This could be particularly beneficial in combination therapies.
- Neuroprotective Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
